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Compound of Interest

Compound Name: Tartrazine acid

Cat. No.: B10817184 Get Quote

This technical guide provides an in-depth examination of the molecular mechanisms by which

tartrazine, a synthetic azo dye, induces mitochondria-mediated apoptosis. The content is

tailored for researchers, scientists, and drug development professionals, offering a

comprehensive overview of the signaling pathways, quantitative data from pertinent studies,

and detailed experimental protocols.

The Core Mechanism: An Overview
Tartrazine, also known as FD&C Yellow No. 5, has been shown in various studies to exert toxic

effects on different cell types, leading to programmed cell death, or apoptosis. The primary

mechanism implicated is the intrinsic pathway of apoptosis, which is orchestrated by the

mitochondria. This pathway is initiated by a variety of intracellular stresses, with oxidative

stress being a key trigger in the context of tartrazine exposure. The induction of excessive

reactive oxygen species (ROS) disrupts mitochondrial homeostasis, leading to a cascade of

events that culminate in cellular demise.

Signaling Pathways of Tartrazine-Induced Apoptosis
The pro-apoptotic activity of tartrazine is a multi-step process involving the induction of

oxidative stress, disruption of mitochondrial function, modulation of key regulatory proteins, and

the activation of the caspase cascade.

Induction of Oxidative Stress
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Exposure to tartrazine has been consistently linked to an imbalance between the production of

reactive oxygen species (ROS) and the antioxidant defense system of the cell.[1][2][3] This

results in a state of oxidative stress, characterized by an increase in markers like

malondialdehyde (MDA) and a decrease in the levels of antioxidant enzymes such as

superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[4][5] The excessive ROS

can damage cellular components, including lipids, proteins, and DNA, and directly trigger the

mitochondrial apoptotic pathway.[3][6]

Mitochondrial Dysfunction
The mitochondria are central to tartrazine-induced apoptosis. Oxidative stress directly impacts

mitochondrial integrity and function. Studies have shown that tartrazine can lead to the

degeneration of mitochondrial membranes and cristae.[7] This is often accompanied by a

disruption of the mitochondrial membrane potential (MMP). Furthermore, tartrazine has been

observed to alter the expression of genes associated with mitochondrial dynamics, including

mfn2, opa1, and fis1.[1]

Regulation by Bcl-2 Family Proteins
The Bcl-2 family of proteins are critical regulators of mitochondria-mediated apoptosis,

consisting of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak)

members. Tartrazine exposure has been shown to disrupt the balance between these opposing

factions. Specifically, it can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and

the upregulation of pro-apoptotic proteins like Bax.[1] This shift in the Bax/Bcl-2 ratio is a crucial

event that promotes the permeabilization of the outer mitochondrial membrane.

Cytochrome c Release and Apoptosome Formation
The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the formation of pores

in the mitochondrial outer membrane. This, in turn, facilitates the release of pro-apoptotic

factors from the mitochondrial intermembrane space into the cytoplasm, most notably

cytochrome c.[8][9] Once in the cytoplasm, cytochrome c binds to the apoptotic protease-

activating factor 1 (Apaf-1), which, in the presence of ATP/dATP, oligomerizes to form a large

protein complex known as the apoptosome.[8]

Caspase Activation Cascade
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The apoptosome serves as a platform for the activation of initiator caspases, primarily caspase-

9.[3][4] Activated caspase-9 then cleaves and activates executioner caspases, such as

caspase-3.[10][11] These executioner caspases are responsible for the cleavage of a multitude

of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of

apoptosis, including DNA fragmentation, chromatin condensation, and the formation of

apoptotic bodies.[12]

The Role of p53
The tumor suppressor protein p53 can also be involved in tartrazine-induced apoptosis. DNA

damage, a consequence of tartrazine-induced oxidative stress, can activate p53.[13] Activated

p53 can transcriptionally upregulate the expression of pro-apoptotic Bcl-2 family members,

such as Bax, thereby feeding into the mitochondrial pathway of apoptosis.[4]

Quantitative Data Presentation
The following tables summarize the quantitative findings from various studies investigating the

effects of tartrazine on markers of oxidative stress and apoptosis.

Table 1: Effects of Tartrazine on Oxidative Stress Markers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.mdpi.com/1420-3049/25/24/5801
https://pubmed.ncbi.nlm.nih.gov/33316931/
https://pubmed.ncbi.nlm.nih.gov/30847814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9790050/
https://blog.cellsignal.com/blog.cellsignal.com/cell-process-seven-assays-to-detect-apoptosis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5326541/
https://pubmed.ncbi.nlm.nih.gov/33316931/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10817184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model
System

Tartrazine
Concentrati
on/Dose

Duration of
Exposure

Oxidative
Stress
Marker

Observatio
n

Reference

Rats
7.5 mg/kg

b.w.
50 days

Lipid

Peroxide

(LPO) &

Malondialdeh

yde (MDA)

Significantly

increased
[4]

Rats
7.5 mg/kg

b.w.
50 days

Reduced

Glutathione

(GSH) & Total

Antioxidant

Capacity

(TAC)

Significantly

decreased
[4]

Rats
7.5 mg/kg

b.w.
50 days

Glutathione

Peroxidase

(GPx),

Superoxide

Dismutase

(SOD), &

Catalase

(CAT)

Significantly

deteriorated
[4]

Drosophila

melanogaster

250, 500,

1000, 2000

mg/kg

N/A

Hydroperoxid

es &

Malondialdeh

yde (MDA)

Significantly

increased in

a dose-

dependent

manner

[2]

Drosophila

melanogaster

250, 500,

1000, 2000

mg/kg

N/A
Glutathione

Transferase

Reduced

across

treatment

groups

[2]

Rats 7.5 mg/kg

b.w.

N/A Malondialdeh

yde (MDA) &

Marked

increase

[13]
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Nitric Oxide

(NO)

Rats
7.5 mg/kg

b.w.
N/A

Total

Antioxidants

Decreased

level
[13]

Young Male

Albino Rats
320 mg/kg 4 weeks

Glutathione

Peroxidase

(GPx)

Significant

decrease
[14]

Young Male

Albino Rats
320 mg/kg 4 weeks

Malondialdeh

yde (MDA)

Significant

increase
[14]

Mice

Offspring

2.5 mg/kg & 5

mg/kg
Perinatal

Malondialdeh

yde (MDA)

Significantly

increased in

cerebrum,

cerebellum,

and medulla

oblongata

[5]

Mice

Offspring

2.5 mg/kg & 5

mg/kg
Perinatal

Reduced

Glutathione

(GSH) &

Superoxide

Dismutase

(SOD)

Significantly

reduced in all

studied brain

regions

[5]

Table 2: Effects of Tartrazine on Apoptotic Gene and Protein Expression
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Model
System

Tartrazine
Concentrati
on/Dose

Duration of
Exposure

Apoptotic
Marker

Observatio
n

Reference

Zebrafish

Embryos
50 mg/L N/A bcl2

Disrupted

expression
[1]

Zebrafish

Embryos
50 mg/L N/A bax & p53

Disrupted

expression
[1]

Rats
7.5 mg/kg

b.w.
50 days

p53, CASP-3,

CASP-9

Up-regulation

of expression
[4]

Rats N/A 90 days Caspase-3

Significant

rise in mRNA

levels and

immunohistoc

hemical

localization

[10]

Rat Brain
500 mg/kg

b.w.
N/A Bcl-xL Upregulation [15]

Rat Brain
500 mg/kg

b.w.
N/A p53

Downregulati

on
[15]

Rat Liver N/A N/A Caspase-3

Intense and

prevalent

immunoreacti

vity

[11][16]

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate

tartrazine-induced apoptosis.

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/37741213/
https://pubmed.ncbi.nlm.nih.gov/37741213/
https://pubmed.ncbi.nlm.nih.gov/33316931/
https://pubmed.ncbi.nlm.nih.gov/30847814/
https://www.researchgate.net/publication/313806520_Effects_of_tartrazine_on_proliferation_and_genetic_damage_in_human_lymphocytes
https://www.researchgate.net/publication/313806520_Effects_of_tartrazine_on_proliferation_and_genetic_damage_in_human_lymphocytes
https://pmc.ncbi.nlm.nih.gov/articles/PMC9790050/
https://pubmed.ncbi.nlm.nih.gov/36594061/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10817184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for

24 hours.

Treatment: Treat the cells with various concentrations of tartrazine for the desired time

period. Include a vehicle control.

MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and

incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Express cell viability as a percentage of the control.

Measurement of Intracellular Reactive Oxygen Species
(ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Cell Seeding and Treatment: Seed and treat cells with tartrazine as described for the MTT

assay.

Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA

in serum-free medium for 30 minutes at 37°C in the dark.

Washing: Wash the cells three times with PBS to remove excess probe.

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence

microplate reader with excitation at 485 nm and emission at 535 nm.

Data Analysis: Express ROS levels as a percentage of the control.

Assessment of Mitochondrial Membrane Potential
(MMP) using JC-1 Staining
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.
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Cell Seeding and Treatment: Seed cells on glass coverslips in a 6-well plate and treat with

tartrazine.

JC-1 Staining: After treatment, wash the cells with PBS and incubate with 10 µg/mL JC-1

staining solution for 20 minutes at 37°C.

Washing: Wash the cells twice with PBS.

Imaging: Immediately observe the cells under a fluorescence microscope. In healthy cells

with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low

MMP, JC-1 remains as monomers and emits green fluorescence.

Quantification (Optional): For quantitative analysis, use a flow cytometer to measure the ratio

of red to green fluorescence.

Annexin V-FITC/Propidium Iodide (PI) Staining for
Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.[17][18]

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with tartrazine.

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 1,500 rpm for 5

minutes.

Washing: Wash the cell pellet twice with cold PBS.

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶

cells/mL.

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC

and 5 µL of PI.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within

1 hour.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.

Caspase Activity Assay
This assay measures the activity of specific caspases using colorimetric or fluorometric

substrates.

Cell Lysis: Treat cells with tartrazine, then lyse the cells in a chilled lysis buffer.

Protein Quantification: Determine the protein concentration of the cell lysates.

Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a

specific caspase substrate (e.g., DEVD-pNA for caspase-3).

Incubation: Incubate the plate at 37°C for 1-2 hours.

Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a

microplate reader.

Data Analysis: Calculate the caspase activity and normalize it to the protein concentration.

Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key pathways and

experimental processes described in this guide.
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Caption: Signaling pathway of tartrazine-induced mitochondria-mediated apoptosis.
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Caption: Experimental workflow for studying tartrazine-induced apoptosis.
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Caption: Logical relationship between tartrazine-induced oxidative stress and apoptosis.
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mitochondria-mediated-apoptosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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